molecular formula C12H14FN B13641766 5'-Fluorospiro[cyclopentane-1,3'-indoline]

5'-Fluorospiro[cyclopentane-1,3'-indoline]

Cat. No.: B13641766
M. Wt: 191.24 g/mol
InChI Key: ZRBVVENBWABBBI-UHFFFAOYSA-N
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Description

5’-Fluorospiro[cyclopentane-1,3’-indoline] is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indoline moiety with a fluorine atom at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Fluorospiro[cyclopentane-1,3’-indoline] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable indoline derivative with a cyclopentane precursor under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of catalysts and solvents that facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5’-Fluorospiro[cyclopentane-1,3’-indoline] may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5’-Fluorospiro[cyclopentane-1,3’-indoline] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.

Scientific Research Applications

5’-Fluorospiro[cyclopentane-1,3’-indoline] has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5’-Fluorospiro[cyclopentane-1,3’-indoline] involves its interaction with specific molecular targets. The fluorine atom at the 5’ position can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure also contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Fluorospiro[cyclopropane-1,3’-indoline]
  • 5’-Fluorospiro[cyclopentane-1,1’-inden]-3’(2’H)-one oxime

Uniqueness

5’-Fluorospiro[cyclopentane-1,3’-indoline] is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 5’ position. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H14FN

Molecular Weight

191.24 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]

InChI

InChI=1S/C12H14FN/c13-9-3-4-11-10(7-9)12(8-14-11)5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2

InChI Key

ZRBVVENBWABBBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CNC3=C2C=C(C=C3)F

Origin of Product

United States

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